
PCB-TE2P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PCB-TE2P is a novel Chelator for Cu-64.
Aplicaciones Científicas De Investigación
Environmental Contamination and Human Exposure
Research has extensively documented environmental contamination by PCBs, including their presence in human tissues. Analytical methods have quantified PCB levels in various substances, noting the toxic effects of coplanar, mono-ortho-, and di-ortho-substituted PCBs, especially prevalent in industrial nations. Studies emphasize the significance of measuring PCB blood levels post-exposure and their application in health studies, highlighting the substantial contribution of mono-ortho-substituted PCBs to dioxin toxic equivalents in blood from U.S. adults (Schecter et al., 1994).
Developmental Toxicity
PCBs have been reviewed for their experimental reproductive and developmental toxicity. The relevance of these studies for current environmental exposure during prenatal and postnatal developmental periods is highlighted. The review calls for improved experimental designs reflecting human exposure scenarios and more comprehensive reporting of data (Ulbrich & Stahlmann, 2004).
Atmospheric Presence and Volatilization Losses
Studies measuring PCBs in fine particles in urban environments reveal moderately higher concentrations compared to global figures. Notably, significant volatilization losses of PCBs during aerosol sampling were observed, suggesting that conventional measurements might underestimate actual PCB levels. This underestimation may have implications for health risk assessments (Mandalakis & Stephanou, 2002).
Cytochrome P-450 1A2 (CYP1A2) Activity and PCB Exposure
Research indicates that CYP1A2, an enzyme involved in metabolizing certain carcinogens, may be induced by xenobiotics like PCBs. A study among Native Americans showed associations between CYP1A2 activity and serum levels of certain PCB congeners, suggesting that this enzyme activity could serve as a marker for biological effects of PCB exposure (Fitzgerald et al., 2004).
Propiedades
Nombre del producto |
PCB-TE2P |
|---|---|
Fórmula molecular |
C15H34N4O6P2 |
Peso molecular |
428.4065 |
Nombre IUPAC |
((1,4,8,11-Tetraazabicyclo[6.6.3]heptadecane-4,11-diyl)bis(methylene))bis(phosphonic acid) |
InChI |
InChI=1S/C15H34N4O6P2/c20-26(21,22)14-18-8-2-6-16-4-1-5-17(11-12-18)7-3-9-19(13-10-16)15-27(23,24)25/h1-15H2,(H2,20,21,22)(H2,23,24,25) |
Clave InChI |
YDZKYHJGVPSGJM-UHFFFAOYSA-N |
SMILES |
OP(CN1CCN(CCC2)CCCN(CP(O)(O)=O)CCN2CCC1)(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PCB-TE2P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



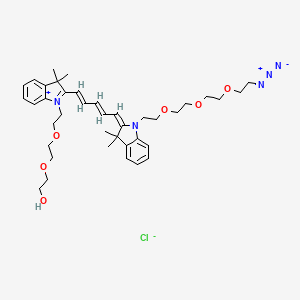
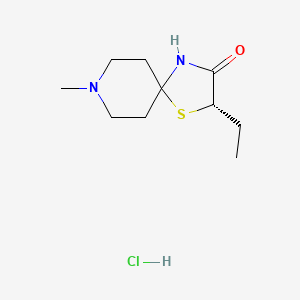
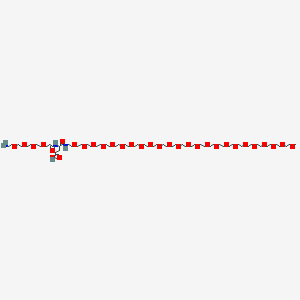
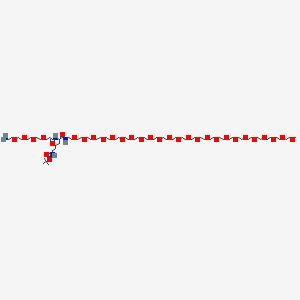
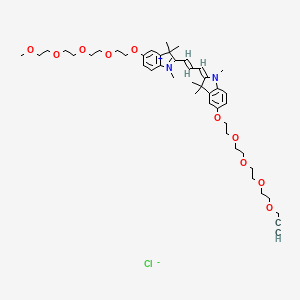
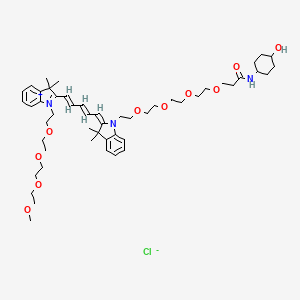
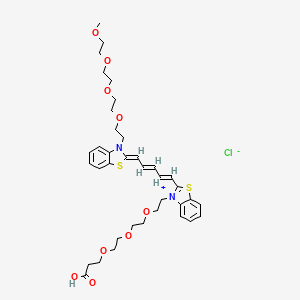
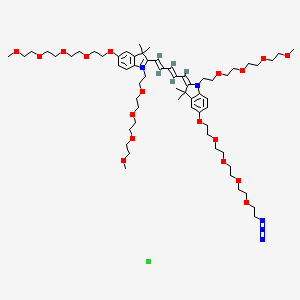
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)